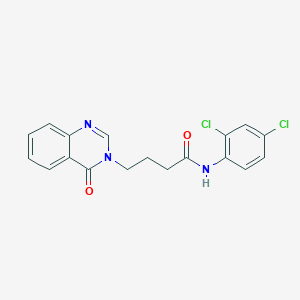
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide, also known as AG-1478, is a small molecule inhibitor that selectively targets epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is involved in several cellular processes such as cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in various types of cancer, making it an attractive target for cancer therapy.
Mécanisme D'action
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide binds to the ATP-binding site of EGFR tyrosine kinase, preventing its activation and downstream signaling. This leads to inhibition of cell proliferation and induction of apoptosis in cancer cells that overexpress or have mutated EGFR. N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has been shown to selectively inhibit EGFR tyrosine kinase without affecting other receptor tyrosine kinases.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has been shown to inhibit the growth of cancer cells both in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination. N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has also been investigated for its potential use in the treatment of other diseases such as Alzheimer's disease and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit EGFR tyrosine kinase activity. It has been extensively studied and its mechanism of action is well understood. However, there are also limitations to using N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds. In addition, it may have off-target effects that could lead to unintended consequences.
Orientations Futures
There are several future directions for research on N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide. One direction is to investigate its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to investigate its potential use in the treatment of other diseases such as Alzheimer's disease and psoriasis. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide and to identify any off-target effects it may have.
Méthodes De Synthèse
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can be synthesized through a multistep process involving the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form 2,4-dichlorophenylhydrazone. This intermediate is then reacted with 2-aminobenzonitrile to form 2-(2,4-dichlorophenyl)-4-(2-cyanophenylamino)quinazoline. Finally, this intermediate is reacted with butyric anhydride to form N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide.
Applications De Recherche Scientifique
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines both in vitro and in vivo. N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has also been shown to enhance the efficacy of other chemotherapeutic agents when used in combination. In addition to cancer therapy, N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has also been investigated for its potential use in the treatment of other diseases such as Alzheimer's disease and psoriasis.
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-12-7-8-16(14(20)10-12)22-17(24)6-3-9-23-11-21-15-5-2-1-4-13(15)18(23)25/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNILMVJCOAKYOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-morpholin-4-ylbenzamide](/img/structure/B7535779.png)
![1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7535783.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-2-methylcyclopropane-1-carboxamide](/img/structure/B7535795.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-4-tert-butylbenzamide](/img/structure/B7535797.png)
![1-[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]piperidine-4-carbonitrile](/img/structure/B7535802.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-3,5-difluorobenzamide](/img/structure/B7535808.png)
![2-[(4-Chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B7535811.png)
![N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide](/img/structure/B7535821.png)
![2-Benzyl-4-[[4-(2,2-difluoroethyl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B7535828.png)
![1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7535835.png)
![1-[5-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]thiophen-2-yl]ethanone](/img/structure/B7535852.png)
![2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7535869.png)
![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7535872.png)
![2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7535879.png)